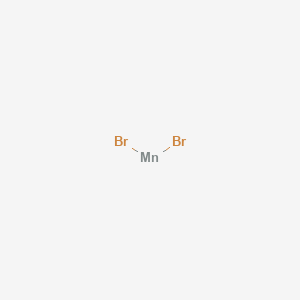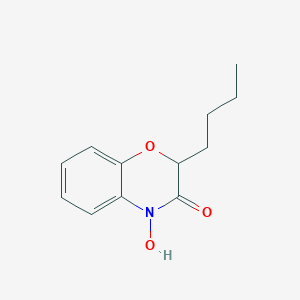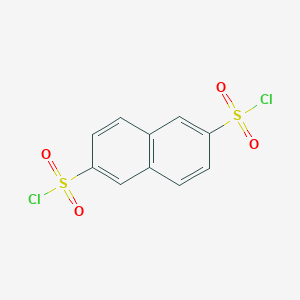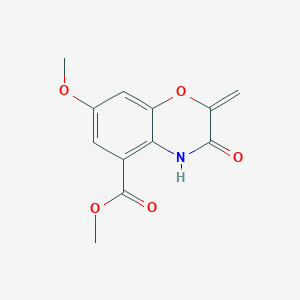
Macromomycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Macromomycin B is a natural product that belongs to the macrolide family of antibiotics. It was first isolated from the fermentation broth of Streptomyces macromomyceticus in 1981. Macromomycin B has been found to possess potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
科学的研究の応用
1. Immunomodulatory Effects in Chronic Airway Diseases
Macromomycin B, as part of the macrolide class, has shown significant immunomodulatory effects in chronic airway diseases. These macrolides have been used as biological response modifiers in cystic fibrosis and bronchiectasis, showing abilities to downregulate proinflammatory cytokines, reduce neutrophil chemotaxis and degranulation, and improve the rheological properties of mucus. Clinical trials have established their efficacy in cystic fibrosis, with ongoing research into their immunomodulatory effects in other bronchiectatic conditions (Bush & Rubin, 2003).
2. Antimicrobial Activity and Structural Analysis
Research on macromomycin B and its relatives in the macrolide class has focused on their complex structures and antimicrobial activities. A study on the genomic data of macrolides integrated with NMR analysis enabled the full stereostructural assignment of neaumycin B, a potent inhibitor of glioblastoma. This showcases the potential of macromomycin B and similar compounds in cancer treatment and highlights the importance of genomic and structural analysis in understanding their functions (Kim et al., 2018).
3. Role in Infection and Inflammation Modulation
Macromomycin B's class, macrolides, has been noted for its role in modulating infection and inflammation. Studies have demonstrated that macrolides like clarithromycin can suppress interleukin-8 production, a key mediator in inflammatory responses. This suppression is mediated through pathways involving transcription factors like AP-1 and NF-kappa B, indicating a broad spectrum of potential applications in treating various inflammatory diseases (Kikuchi et al., 2002).
4. Antitumor and Antifibrotic Properties
The antitumor and antifibrotic properties of macrolides, including macromomycin B, have been a focus of research. Bleomycin, a related compound, has been extensively studied for its role in inducing lung fibrosis and its use as an anticancer agent. Understanding the mechanisms of action of these drugs can provide insights into the development of new therapeutic strategies for cancer and fibrotic diseases (Della Latta et al., 2015).
5. Antibiotic Resistance Mechanisms
Understanding antibiotic resistance mechanisms is crucial in the development of effective macrolides, including macromomycin B. Studies have shown how macrolide resistance in bacteria, particularly Streptococcus pneumoniae, is becoming more common, with implications for the therapeutic utility of these drugs. Investigating these resistance mechanisms can inform the development of more effective macrolides (Hyde et al., 2001).
特性
CAS番号 |
12634-34-3 |
|---|---|
製品名 |
Macromomycin B |
分子式 |
C12H11NO5 |
分子量 |
249.22 g/mol |
IUPAC名 |
methyl 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate |
InChI |
InChI=1S/C12H11NO5/c1-6-11(14)13-10-8(12(15)17-3)4-7(16-2)5-9(10)18-6/h4-5H,1H2,2-3H3,(H,13,14) |
InChIキー |
HXKWEZFTHHFQMB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)OC |
正規SMILES |
COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)OC |
その他のCAS番号 |
70213-45-5 |
関連するCAS |
12634-34-3 (Parent) |
同義語 |
macromomycins |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



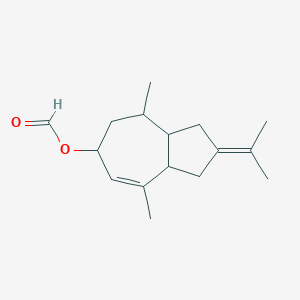
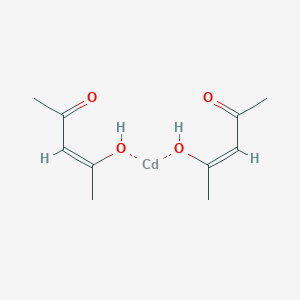
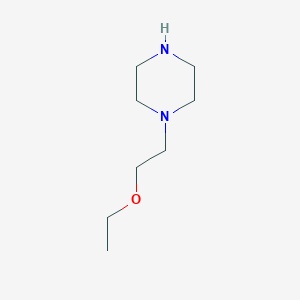

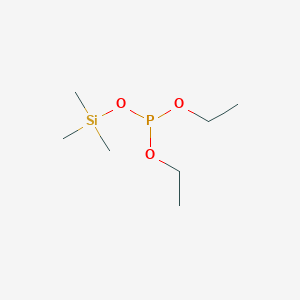
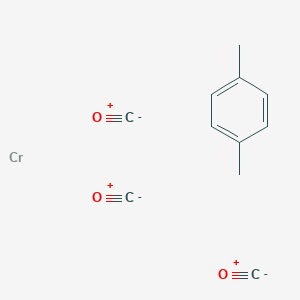
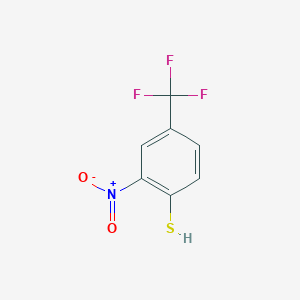
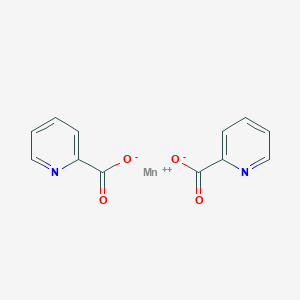
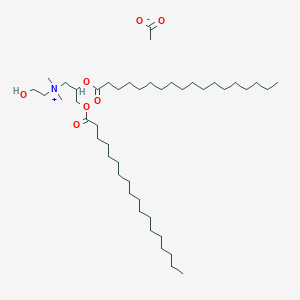
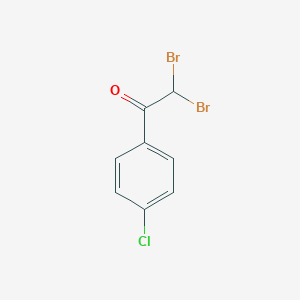
![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)
